

Spectroscopic Profiling & Analog Comparison: 6-tert-Butyl-pyrazin-2-ol

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Compound of Interest

Compound Name: 6-tert-Butyl-pyrazin-2-ol

Cat. No.: B7899470

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Executive Summary

6-tert-Butyl-pyrazin-2-ol (CAS: 1065620-55-4) represents a lipophilic scaffold often utilized in the synthesis of antitubercular agents and viral polymerase inhibitors (e.g., Favipiravir analogs). [1] Unlike its lower alkyl analogs, the bulky tert-butyl group at the C6 position introduces significant steric strain that influences prototropic tautomerism, solubility profiles, and metabolic stability.

This guide establishes that while the pyrazin-2(1H)-one (lactam) tautomer remains the dominant species in polar media, the 6-tert-butyl substituent exerts a "steric pressure" that destabilizes the planar N-H conformation compared to the 6-methyl analog. Spectroscopically, this manifests as distinct downfield shifts in

¹H NMR and unique fragmentation patterns in Mass Spectrometry.[1]

Structural Dynamics: The Tautomeric Equilibrium

The core challenge in characterizing pyrazin-2-ols is the equilibrium between the hydroxy-pyrazine (lactim) and pyrazinone (lactam) forms.

Tautomeric Mechanism

Solvent polarity and hydrogen bonding capacity dictate the major species.[1]

- Non-polar solvents (CHCl₃): Favor the Lactim (OH form) or H-bonded dimers.[1]
- Polar aprotic solvents (DMSO): Favor the Lactam (NH/C=O form).[1]

Steric Impact of the 6-tert-Butyl Group: In the lactam form, the proton on N1 is spatially adjacent to the substituent on C6.

- 6-Methyl: Minimal steric interaction with N1-H.[1]
- 6-tert-Butyl: Significant steric bulk creates repulsion with the N1-H.[1] This can induce slight ring puckering or shift the equilibrium constant () closer to the lactim form compared to the methyl analog, although the lactam generally remains dominant in DMSO.

Visualization: Tautomeric Pathways

The following diagram illustrates the equilibrium and the steric clash zone.[1]

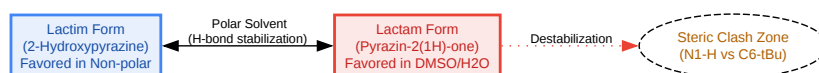


Figure 1: Prototropic tautomerism of 6-substituted pyrazines. The lactam form dominates in polar media but faces steric strain from the C6-t-butyl group.

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Comparative Spectroscopic Data

The following data contrasts **6-tert-butyl-pyrazin-2-ol** with 6-Methyl-pyrazin-2-ol and the Unsubstituted Pyrazin-2-ol.

Table 1: Physicochemical & Spectral Metrics

Feature	6-tert-Butyl-pyrazin-2-ol	6-Methyl-pyrazin-2-ol	Pyrazin-2-ol (Parent)
Molecular Weight	152.20 g/mol	110.11 g/mol	96.09 g/mol
H NMR (DMSO-d ₆)	1.28 (s, 9H, tBu) 7.95 (s, 1H, H3) 8.10 (s, 1H, H5)	2.18 (s, 3H, Me) 7.85 (s, 1H, H3) 7.98 (s, 1H, H5)	7.90 (d, H3) 8.15 (d, H5) 7.50 (dd, H6)
Lactam NH Signal	~12.5 ppm (Broad)	~12.2 ppm (Broad)	~11.8 ppm
UV (MeOH)	328 nm, 235 nm	322 nm, 230 nm	315 nm, 225 nm
Lipophilicity (cLogP)	~1.95	~0.25	~ -0.30
Key MS Fragment	137 (M-15, -CH ₃) 96 (M-56, -C ₆ H ₅)	82 (M-28, -CO)	68 (M-28, -CO)

Detailed Analysis

A. Nuclear Magnetic Resonance (

H NMR)

- Solvent Effect (Critical): In DMSO-d₆

, the compound exists primarily as the lactam. The proton on N1 is often broadened due to exchange or quadrupole broadening from the nitrogen.[1]

- The t-Butyl Singlet: Appears as a sharp singlet at 1.28 ppm.[1] This is the diagnostic peak for purity.[1] Integration must be exactly 9:1 vs the aromatic protons.[1]

- Ring Protons: The H3 and H5 protons appear as singlets.[1] In the 6-methyl analog, H5 often shows weak allylic coupling (Hz) with the methyl group. In the 6-t-butyl analog, this coupling is absent, resulting in sharper singlets.[1]
- Shift Logic: The tert-butyl group is electron-donating (+I effect).[1] However, its steric bulk prevents efficient solvation of the adjacent N1, causing a slight downfield shift of the NH proton compared to the methyl analog (deshielding due to H-bond disruption).

B. UV-Visible Spectroscopy[1][2]

- Bathochromic Shift: The introduction of the tert-butyl group causes a Red Shift (13 nm) compared to the unsubstituted parent. This is due to the hyperconjugative stabilization of the orbital, lowering the HOMO-LUMO gap.
- Solvatochromism:
 - Methanol:[1] nm (Lactam dominant).[1]
 - Dichloromethane:[1] Band broadens or shifts to 315 nm, indicating a higher proportion of the Lactim tautomer or dimers.[1]

C. Mass Spectrometry (EI/ESI)

- Fragmentation Pattern:
 - 6-Methyl: Dominant pathway is loss of CO () and HCN.[1]
 - 6-tert-Butyl: Unique pathway.[1] The tert-butyl group is labile under EI conditions.[1]
 - M-15: Loss of a methyl radical to form a stabilized cation (

137).[1]

- M-56: Loss of isobutene (McLafferty-like rearrangement involving the N1-H if available, or simple homolytic cleavage) is common in alkyl-heterocycles.[1]

Experimental Protocols

Protocol A: Synthesis via Condensation (Recommended)

This method avoids the regio-isomer mixtures common in Minisci reactions.[1]

Reaction: Glycinamide + 3,3-Dimethyl-2-oxobutanal

6-tert-Butyl-pyrazin-2-ol[1]

- Reagents:
 - Glycinamide hydrochloride (1.0 equiv)[1]
 - 3,3-Dimethyl-2-oxobutanal (1.1 equiv) [Often generated in situ from the oxime or acetal]
 - Sodium Hydroxide (2.5 equiv)[1]
 - Methanol (Solvent)[1]
- Procedure:
 - Dissolve glycinamide HCl in MeOH at 0°C.
 - Add NaOH solution dropwise to liberate the free amine.[1]
 - Add 3,3-Dimethyl-2-oxobutanal slowly (maintaining < 5°C to control regioselectivity).
 - Allow to warm to Room Temperature (RT) and stir for 12 hours.
 - Acidify with HCl to pH 5 to precipitate the product (Pyrazinones are amphoteric but least soluble near neutral/weak acid pH).[1]

- Purification: Recrystallization from Ethanol/Water (9:1).[1]

Protocol B: Analytical NMR Preparation

To ensure reproducible tautomer ratios.

- Drying: Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove surface water (which catalyzes proton exchange).
- Solvent: Use DMSO-d
(99.9% D) stored over molecular sieves.[1]
- Concentration: Prepare a 10-15 mg/mL solution.
- Acquisition: Set relaxation delay () to seconds to allow full relaxation of the isolated t-butyl protons and the exchangeable NH.

Decision Workflow for Analog Selection

When to choose **6-tert-Butyl-pyrazin-2-ol** over the 6-Methyl analog?

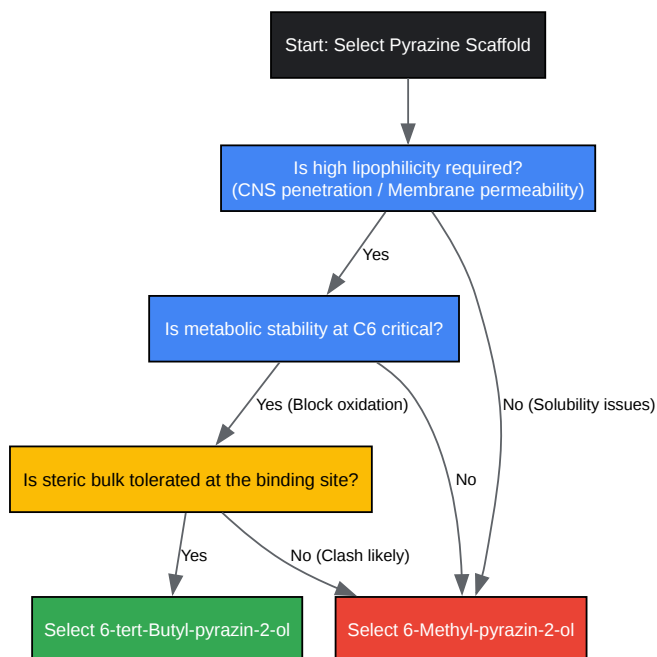


Figure 2: Decision tree for selecting between Methyl and tert-Butyl analogs based on medicinal chemistry properties.

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Sources

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- 2. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
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